Altabax (TN) -

Altabax (TN)

Catalog Number: EVT-1596955
CAS Number:
Molecular Formula: C30H47NO4S
Molecular Weight: 517.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tigecycline is derived from the natural product minocycline, which is a member of the tetracycline family. It was first approved by the U.S. Food and Drug Administration in 2005 for treating complicated skin and skin structure infections, as well as intra-abdominal infections. Tigecycline is classified as a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, including anaerobes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tigecycline involves several key steps that modify the tetracycline structure to enhance its antibacterial activity and pharmacokinetic properties. The process typically includes:

  1. Modification of Minocycline: The synthesis begins with minocycline, which undergoes chemical modifications to introduce a 9-tert-butylglycylamido side chain at the C-9 position. This modification enhances binding affinity to bacterial ribosomes.
  2. Solid-Phase Synthesis: Solid-phase synthesis techniques are employed to facilitate the assembly of the complex molecular structure, allowing for better control over reaction conditions and purification processes.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity levels necessary for clinical use.
Molecular Structure Analysis

Structure and Data

Tigecycline has a unique molecular structure characterized by its tetracyclic core with several functional groups that contribute to its antibacterial properties. The molecular formula for Tigecycline is C22H24N2O8C_{22}H_{24}N_2O_8, with a molecular weight of 493.43 g/mol.

  • Structural Features:
    • A modified tetracycline backbone
    • A glycylamido side chain at position C-9
    • Hydroxy groups that enhance solubility
Chemical Reactions Analysis

Reactions and Technical Details

Tigecycline's mechanism of action involves binding to the bacterial ribosome, inhibiting protein synthesis. The key reactions include:

  1. Binding to Ribosomal RNA: Tigecycline binds to the 30S ribosomal subunit, preventing aminoacyl-tRNA from entering the A-site, thereby inhibiting translation.
  2. Inhibition of Peptidyl Transferase Activity: By interfering with peptidyl transferase activity, Tigecycline halts protein synthesis, leading to bacterial cell death.

These reactions are critical in combating bacterial infections, especially those caused by resistant strains.

Mechanism of Action

Process and Data

Tigecycline exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, it prevents the formation of functional ribosomes necessary for protein synthesis.
  • Broad Spectrum Activity: Effective against a wide range of bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

Data from clinical studies indicate that Tigecycline maintains effectiveness against pathogens that have developed resistance to other antibiotics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Tigecycline appears as a yellowish powder.
  • Solubility: It is soluble in water and organic solvents like methanol.
  • Stability: Tigecycline is stable under acidic conditions but may degrade in alkaline environments.

Relevant Data or Analyses

Physical properties such as melting point (approximately 130-135°C) and pH stability range (4-6) are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Tigecycline is utilized in various clinical applications due to its broad-spectrum activity:

  1. Treatment of Complicated Infections: Effective against complicated skin infections, intra-abdominal infections, and community-acquired pneumonia.
  2. Combatting Resistant Strains: Particularly important in treating infections caused by multi-drug resistant organisms where traditional antibiotics fail.
  3. Research Applications: Used in studies exploring antibiotic resistance mechanisms and developing new therapeutic strategies against resistant pathogens.
Mechanistic Basis of Ribosomal Targeting in Pleuromutilin Derivatives

Structural Determinants of 50S Subunit Binding Specificity

Retapamulin (Altabax) binds the bacterial 50S ribosomal subunit with high specificity through conserved interactions within the peptidyl transferase center (PTC). The tricyclic mutilin core anchors the drug in a hydrophobic pocket formed by domain V of the 23S rRNA, with critical van der Waals contacts involving nucleotides A2058, A2059, U2506, and G2505 (E. coli numbering) [1] [7] [9]. Three hydrogen bonds stabilize this interaction:

  • The C21 carbonyl oxygen with the exocyclic amine of G2061
  • The C11 hydroxyl group with the phosphate backbone of G2505
  • The protonated nitrogen of the thioacetyl extension with the O2' ribose oxygen of A2062 [7]

The C14 extension moiety adopts a distinct conformation that penetrates the P-site cavity, causing stacking interactions with U2585 and displacement of U2506. This creates a U2585-U2506 non-canonical base pair that constricts the P-site, physically blocking tRNA accommodation [1] [7]. Comparative footprinting studies demonstrate that chemical modifications at U2585 and U2506 are significantly protected in retapamulin-bound ribosomes but not in complexes with earlier pleuromutilins like tiamulin, confirming enhanced interactions from its modified side chain [9].

Table 1: Key rRNA Interactions of Retapamulin in the 50S Subunit

23S rRNA NucleotideInteraction TypeFunctional Consequence
G2061Hydrogen bondingAnchors mutilin core
G2505Hydrogen bondingStabilizes core orientation
A2062Hydrogen bondingBinds thioacetyl nitrogen
U2585Hydrophobic stackingDisplaces U2506, constricts P-site
U2504-C2452Van der Waals forcesCreates selectivity filter
A2058-A2059ElectrostaticEnhances drug affinity

Allosteric Modulation of Peptidyl Transferase Center Dynamics

Retapamulin binding induces allosteric rearrangements that functionally impair the PTC through three mechanisms:

  • Conformational Locking: U2585 rotation (≈40°) upon drug binding stabilizes a "closed" PTC configuration that prevents A-site tRNA accommodation. This rigidifies the dynamic region controlling peptide bond formation [7].
  • Subunit Communication Disruption: The drug's thioacetyl extension physically obstructs the ribosomal L1 stalk, impairing coordinated movements between the 50S and 30S subunits required for tRNA translocation [6].
  • EF-G Interference: Molecular dynamics simulations reveal that retapamulin's extended side chain occupies the space required for domain IV of elongation factor G (EF-G), reducing GTPase-driven translocation efficiency by >90% compared to undrugged ribosomes [6].

Chemical probing demonstrates that these allosteric effects extend beyond the immediate binding pocket. Ribosomes complexed with retapamulin exhibit enhanced dimethyl sulfate (DMS) reactivity at A2451 and attenuated modification at C2452, indicating long-range rRNA restructuring that further compromises catalytic function [9]. The magnitude of these allosteric perturbations correlates with retapamulin's lower MIC values (0.02–0.5 µg/mL against S. aureus) compared to earlier pleuromutilins [7].

Comparative Analysis of tRNA Translocation Inhibition Across Bacterial Species

Retapamulin exhibits species-dependent potency due to structural variations in ribosomal targets:

Gram-Positive Pathogens

In Staphylococcus aureus, retapamulin achieves 50% translocation inhibition (IC₅₀) at 0.02 µg/mL due to optimal complementarity with its P-site cavity. Time-resolved cryo-EM studies show complete arrest of tRNAᴹᵉᵗ at the P/E hybrid state within 2 seconds of drug binding [6] [7]. The drug's efficacy persists against clinical MRSA isolates because its binding site (23S rRNA) is encoded by multiple gene copies, requiring simultaneous mutations for resistance [8].

Gram-Negative Pathogens

Escherichia coli exhibits natural reduced susceptibility (MIC = 8–32 µg/mL) due to ribosomal protein L3 polymorphisms. The Gly148-Val mutation in strain JB5 induces a ≈20° shift in the β-hairpin loop near U2585, sterically hindering optimal drug positioning. Notably, retapamulin maintains partial activity against L3 mutants where tiamulin fails, attributable to its additional hydrogen bond with A2062 that compensates for binding energy loss [9].

Atypical Bacteria

In Mycoplasma pneumoniae, retapamulin achieves sub-µg/mL MIC despite minimal 23S rRNA sequence divergence. This enhanced activity stems from the organism's lack of cell wall, permitting accelerated drug accumulation rather than ribosomal distinction [4].

Table 2: Resistance Mechanisms Affecting Retapamulin Efficacy

Resistance MechanismExample PathogenImpact on Retapamulin MICMolecular Basis
Ribosomal protein L3 mutationE. coli JB532-fold increaseGly148Val alters binding pocket topology
Cfr methyltransferaseLivestock MRSA64-fold increaseA2503 methylation sterically hinders binding
MDR efflux pumpsPseudomonas aeruginosa>128 µg/mLMexAB-OprM-mediated extrusion
rRNA mutation (G2576U)Laboratory mutants16-fold increaseDisrupts U2585 stacking interaction

Table 3: Species-Specific tRNA Translocation Inhibition

Bacterial SpeciesRetapamulin IC₅₀ (µg/mL)Translocation Intermediate TrappedKey Ribosomal Determinant
Staphylococcus aureus0.02P/E hybrid stateU2585 conformation
Streptococcus pyogenes0.06ap/P pe/E stateL3 loop flexibility
Escherichia coli (WT)0.5Classical PRE stateL3 β-hairpin length
Escherichia coli (L3 mut)8.0Non-rotated PRE stateGly148Val substitution
Mycoplasma pneumoniae0.01P/E hybrid stateEnhanced membrane permeability
Brachyspira hyodysenteriae0.12ap/P pe/E stateA2058 nucleotide orientation

Chemical Compounds Mentioned:

  • Retapamulin (Altabax)
  • Pleuromutilin
  • Tiamulin
  • Valnemulin
  • Lefamulin
  • SB-264128
  • BC-3205

Properties

Product Name

Altabax (TN)

IUPAC Name

[(1S,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate

Molecular Formula

C30H47NO4S

Molecular Weight

517.8 g/mol

InChI

InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18-,19+,20-,21+,22?,24-,26+,27+,28-,29-,30+/m1/s1

InChI Key

STZYTFJPGGDRJD-NJUFAHRVSA-N

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4C[C@H]5CC[C@@H](C4)N5C)C

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